Benzamide, N-(3-dimethylaminopropyl)-p-propoxythio-
Benzamide, N-(3-dimethylaminopropyl)-p-propoxythio-
Brand Name:
Vulcanchem
CAS No.:
16531-38-7
VCID:
VC21041836
InChI:
InChI=1S/C15H24N2OS/c1-4-12-18-14-8-6-13(7-9-14)15(19)16-10-5-11-17(2)3/h6-9H,4-5,10-12H2,1-3H3,(H,16,19)
SMILES:
CCCOC1=CC=C(C=C1)C(=S)NCCCN(C)C
Molecular Formula:
C15H24N2OS
Molecular Weight:
280.4 g/mol
Benzamide, N-(3-dimethylaminopropyl)-p-propoxythio-
CAS No.: 16531-38-7
Cat. No.: VC21041836
Molecular Formula: C15H24N2OS
Molecular Weight: 280.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16531-38-7 |
|---|---|
| Molecular Formula | C15H24N2OS |
| Molecular Weight | 280.4 g/mol |
| IUPAC Name | N-[3-(dimethylamino)propyl]-4-propoxybenzenecarbothioamide |
| Standard InChI | InChI=1S/C15H24N2OS/c1-4-12-18-14-8-6-13(7-9-14)15(19)16-10-5-11-17(2)3/h6-9H,4-5,10-12H2,1-3H3,(H,16,19) |
| Standard InChI Key | DAVJFCSWYBRJQP-UHFFFAOYSA-N |
| Isomeric SMILES | CCCOC1=CC=C(C=C1)C(=NCCCN(C)C)S |
| SMILES | CCCOC1=CC=C(C=C1)C(=S)NCCCN(C)C |
| Canonical SMILES | CCCOC1=CC=C(C=C1)C(=S)NCCCN(C)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator